molecular formula C15H19N3O B7516048 2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one

2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B7516048
M. Wt: 257.33 g/mol
InChI Key: NHBKAPDDWRMVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has shown potential in various scientific research applications. It is a pyrido[1,2-a]pyrimidin-4-one derivative, which has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one involves the inhibition of protein kinase activity. This inhibition leads to the disruption of various cellular processes, including cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one include the inhibition of protein kinase activity, disruption of cellular processes, and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential use as an inhibitor of protein kinase activity. This makes it a valuable tool for studying various cellular processes. However, one of the limitations is the potential toxicity of the compound, which can affect the results of experiments.

Future Directions

There are several future directions for the study of 2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one. One direction is to study its potential use in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another direction is to study its potential use as an inhibitor of protein kinase activity in various cellular processes. Additionally, further research is needed to determine the safety and toxicity of the compound.

Synthesis Methods

The synthesis of 2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one can be achieved by using various methods. One of the methods involves the reaction of 4-methylpiperidine with 2-bromo-3-formylpyridine in the presence of a base, such as potassium carbonate. The resulting compound is then subjected to a cyclization reaction to form the desired product.

Scientific Research Applications

2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one has shown potential in various scientific research applications. It has been studied for its potential use as an inhibitor of protein kinase activity, which is involved in various cellular processes. It has also been studied for its potential use in the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

2-[(4-methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-5-8-17(9-6-12)11-13-10-15(19)18-7-3-2-4-14(18)16-13/h2-4,7,10,12H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBKAPDDWRMVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one

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